molecular formula C12H20BrNO3 B1612819 Tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate CAS No. 301221-63-6

Tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B1612819
CAS No.: 301221-63-6
M. Wt: 306.2 g/mol
InChI Key: PEMBPKBSSGOIRP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a bromo-oxoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromo-oxoethyl Group: The bromo-oxoethyl group is introduced via a bromination reaction, where a suitable precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromo-oxoethyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromo-oxoethyl group to a hydroxyl group or other reduced forms.

    Substitution: The bromine atom in the bromo-oxoethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and bioactive compounds.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromo-oxoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules.

Comparison with Similar Compounds

  • Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate

Comparison:

  • Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: Contains an ethoxy group instead of a bromo group, altering its reactivity and potential applications.
  • Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Similar structure but without the oxo group, affecting its chemical behavior and biological activity.

Tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate stands out due to its unique combination of functional groups, making it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(13)8-15/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMBPKBSSGOIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619985
Record name tert-Butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301221-63-6
Record name tert-Butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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